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Compound of Interest

Compound Name:
Tripropylammonium

hexafluorophosphate

Cat. No.: B12285649 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of

tripropylammonium hexafluorophosphate, a compound of interest in various chemical and

pharmaceutical research fields. Due to the limited availability of public crystallographic data for

tripropylammonium hexafluorophosphate, this paper presents a detailed examination of the

closely related and structurally analogous compound, tetra-n-butylammonium

hexafluorophosphate. The methodologies and structural features discussed herein provide a

robust framework for understanding the crystallographic characteristics of this class of organic

salts.

Quantitative Crystallographic Data
The crystallographic data for tetra-n-butylammonium hexafluorophosphate, serving as a proxy

for tripropylammonium hexafluorophosphate, are summarized in the table below. This data

is essential for computational modeling, understanding intermolecular interactions, and

predicting material properties.
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Parameter Value

Chemical Formula C₁₆H₃₆F₆NP

Formula Weight 387.43 g/mol

Crystal System Monoclinic

Space Group P 1 2₁/c 1

Unit Cell Dimensions a = 9.4057 Å, b = 13.593 Å, c = 14.982 Å

α = 90.00°, β = 91.367°, γ = 90.00°

Unit Cell Volume 1913.7 Å³

Z (Formula units per unit cell) 4

Calculated Density 1.34 g/cm³

Radiation MoKα (λ = 0.71073 Å)

Temperature 293 K

R-factor 0.1072

Data sourced from the crystallographic study of tetra-n-butylammonium hexafluorophosphate.

[1]

Experimental Protocols
The successful determination of a crystal structure relies on meticulous experimental

procedures. The following protocols are representative of the methodologies employed for the

synthesis, crystallization, and X-ray diffraction analysis of quaternary ammonium

hexafluorophosphate salts.

Synthesis of Tripropylammonium Hexafluorophosphate
A common method for the synthesis of tripropylammonium hexafluorophosphate is through

a salt metathesis reaction.
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Preparation of Reactants: Equimolar amounts of tripropylammonium bromide and a

hexafluorophosphate salt (e.g., potassium hexafluorophosphate) are dissolved separately in

a minimal amount of a suitable solvent, such as ethanol or acetonitrile.

Reaction: The two solutions are mixed and stirred at room temperature. The reaction

typically results in the precipitation of the less soluble inorganic salt (e.g., potassium

bromide).

Isolation: The precipitate is removed by filtration.

Purification: The filtrate, containing the desired tripropylammonium hexafluorophosphate,

is concentrated under reduced pressure. The resulting crude product is then purified by

recrystallization.

Single Crystal Growth
The growth of high-quality single crystals suitable for X-ray diffraction is a critical step.

Solvent Selection: The purified tripropylammonium hexafluorophosphate is dissolved in a

minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g.,

isopropanol or an ethanol/ether mixture).

Slow Evaporation: The saturated solution is filtered to remove any particulate matter and

then allowed to cool slowly to room temperature. The container is loosely covered to allow

for slow evaporation of the solvent over several days to weeks.

Crystal Harvesting: Once well-formed single crystals of sufficient size are observed, they are

carefully harvested from the solution.

X-ray Diffraction Data Collection and Structure
Refinement

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to

minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer
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equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). A series of diffraction

images are collected as the crystal is rotated.

Data Processing: The collected diffraction data are processed to determine the unit cell

parameters and to integrate the intensities of the diffraction spots.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson synthesis and then refined using full-matrix least-squares on F². All non-hydrogen

atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions

and refined using a riding model.

Visualizations
The following diagrams illustrate the experimental workflow and the fundamental interactions

within the crystal lattice.
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Experimental workflow for crystal structure analysis.
Ionic interactions in the crystal lattice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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